Barbiturate(2-)
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Overview
Description
Barbiturate(2-) is dianion of barbituric acid arising from deprotonation at the N-1 and C-5 positions. It is a conjugate base of a barbituric acid.
Scientific Research Applications
Neurosurgical Applications
Barbiturates are utilized during various neurosurgical procedures for their neuroprotective properties. They help manage focal cerebral ischemia and treat intractable intracranial hypertension. Specific procedures include carotid surgery, arteriovenous malformation surgery, cerebral aneurysm surgery, and surgeries following significant bleeding due to arteriovenous malformations or subarachnoid hemorrhage. Commonly used barbiturates for these purposes are thiopental and pentobarbital, though methohexital and phenobarbital are also employed. The dose varies depending on the drug and the desired effect (Ellens, Figueroa, & Clark, 2015).
Mechanisms of Action in the Central Nervous System
Barbiturates, notably phenobarbital, modulate the action of γ-aminobutyric acid (GABA) on GABAA receptors, prolonging and potentiating its effect. At higher concentrations, they directly activate these receptors. Their impact on the central nervous system, including sedation and anesthetic properties, is primarily through their action on GABAA receptors. However, they also inhibit AMPA/kainate receptors and affect glutamate release through their influence on P/Q‐type high‐voltage activated calcium channels (Löscher & Rogawski, 2012).
Cellular and Molecular Interactions
Barbiturates can significantly affect cellular functions, such as inducing mitochondrial depolarization and potentiating excitotoxic neuronal death. They inhibit mitochondrial respiration, which can amplify NMDA receptor-mediated neurotoxicity. This effect is crucial in both the experimental and clinical application of these drugs. The cellular mechanisms involve impacting mitochondrial potential, modulating free calcium concentrations, and impacting NMDA-induced current flux at higher concentrations (Anderson et al., 2002).
Inhibitory Interactions and Competitive Inhibition
Research has explored potential competitive inhibitors of barbiturates, such as Tolazamide and 5-methyltetrahydrofolate, by employing in-silico molecular docking. These studies aim to understand and potentially mitigate the adverse effects associated with barbiturate use. The results offer insights into potential clinical validation and application to manage barbiturate toxicity (Sharp, 2020).
properties
Product Name |
Barbiturate(2-) |
---|---|
Molecular Formula |
C4H2N2O3-2 |
Molecular Weight |
126.07 g/mol |
IUPAC Name |
6-oxo-1H-pyrimidine-2,4-diolate |
InChI |
InChI=1S/C4H4N2O3/c7-2-1-3(8)6-4(9)5-2/h1H,(H3,5,6,7,8,9)/p-2 |
InChI Key |
GWEJPUMJAQFCBN-UHFFFAOYSA-L |
Canonical SMILES |
C1=C(N=C(NC1=O)[O-])[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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